

Synthesis of 2-Aminoanthraquinone from Anthraquinone-2-Sulfonic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Aminoanthraquinone

Cat. No.: B085984

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **2-aminoanthraquinone** from its sulfonated precursor, anthraquinone-2-sulfonic acid. This transformation is a critical step in the production of various dyes, pigments, and pharmaceutical intermediates. The core of this process lies in a nucleophilic aromatic substitution reaction, specifically an ammonolysis, where the sulfonate group is displaced by an amino group. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a mechanistic discussion.

Reaction Principle and Mechanism

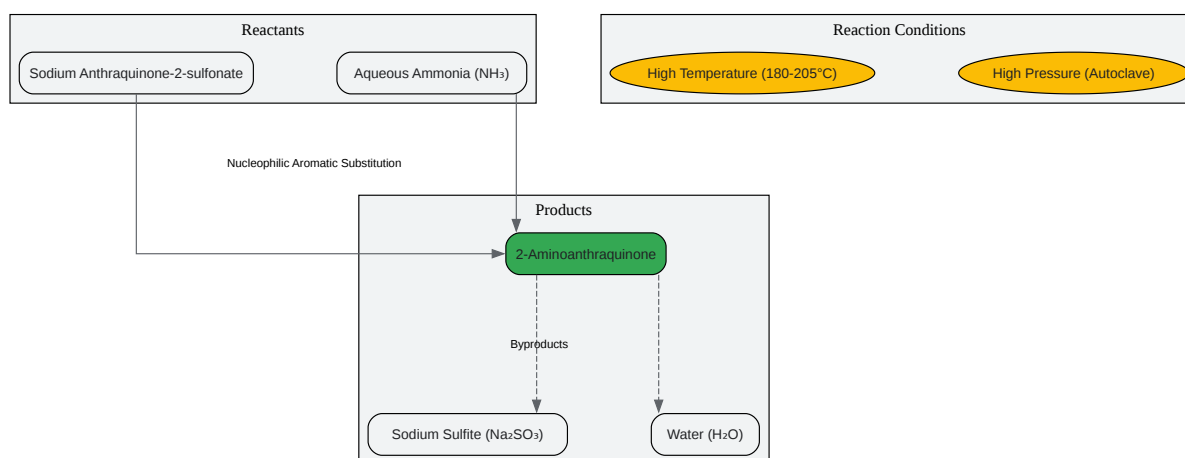
The conversion of anthraquinone-2-sulfonic acid to **2-aminoanthraquinone** is achieved by heating the sodium salt of the sulfonic acid with a concentrated aqueous solution of ammonia under pressure in an autoclave. This reaction is a classic example of nucleophilic aromatic substitution.

The electron-withdrawing nature of the carbonyl groups on the anthraquinone ring system activates the aromatic ring towards nucleophilic attack. The sulfonate group ($-\text{SO}_3\text{H}$) is a good leaving group, facilitating its displacement by the incoming nucleophile, which in this case is ammonia (NH_3).

While not a direct application, the principles of the Bucherer reaction are analogous to this synthesis. The Bucherer reaction involves the reversible conversion of naphthols to naphthylamines in the presence of ammonia and a bisulfite. Although anthraquinone is not a naphthol, the underlying concept of a nucleophilic aromatic substitution on a polycyclic aromatic system to introduce an amino group is a shared feature.

Reaction Pathway

The overall reaction can be depicted as follows:



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Caption: General reaction scheme for the synthesis of **2-aminoanthraquinone**.

Quantitative Data Summary

The yield and purity of **2-aminoanthraquinone** are highly dependent on the reaction conditions. The following table summarizes quantitative data from various cited experimental protocols.

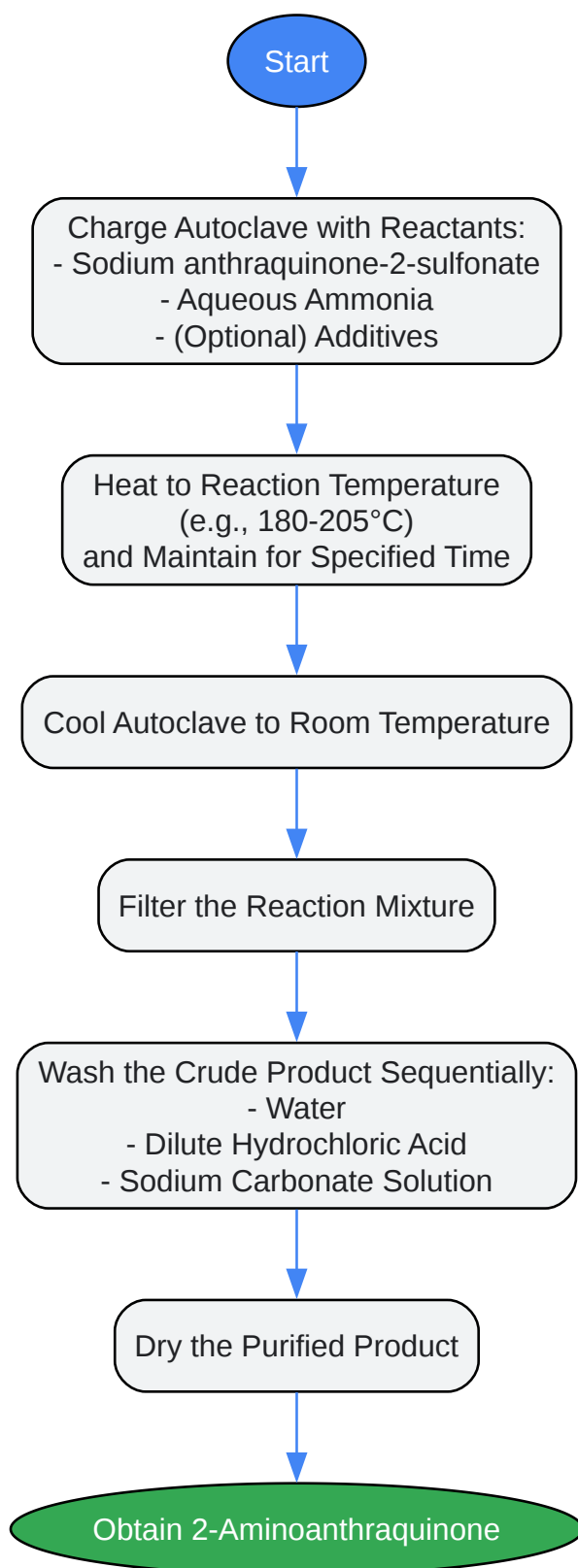
Parameter	Protocol 1	Protocol 2
Starting Material	Sodium anthraquinone-2-sulfonate	Sodium anthraquinone-2-sulfonate
Ammonia Concentration	Concentrated (d=0.88 g/mL)	~23% aqueous solution
Temperature	180°C	205°C
Reaction Time	6 hours	7 hours
Additives	None	Calcium chloride, Sodium chloride
Yield	Not specified, product isolated	~70% of theoretical
Purity	Solid red powder	Pure
Reference		

Detailed Experimental Protocols

Below are detailed methodologies for the synthesis of **2-aminoanthraquinone** from anthraquinone-2-sulfonic acid.

General Experimental Workflow

The following diagram illustrates a typical workflow for this synthesis.



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Caption: A generalized experimental workflow for the synthesis.

Protocol 1: Ammonolysis without Additives

This protocol describes the direct ammonolysis of sodium anthraquinone-2-sulfonate.

Materials:

- Sodium anthraquinone-2-sulfonate (20 g)
- Concentrated aqueous ammonia (200 mL, $d=0.88$ g/mL)
- Autoclave (500 mL capacity)

Procedure:

- Combine 20 g of sodium anthraquinone-2-sulfonate and 200 mL of concentrated aqueous ammonia in a 500 mL autoclave.
- Seal the autoclave and heat the mixture to 180°C.
- Maintain the temperature at 180°C for 6 hours.
- Allow the autoclave to cool to room temperature overnight.
- Once cooled, carefully open the autoclave and filter the contents to collect the solid product.
- Dry the collected solid to obtain **2-aminoanthraquinone** as a red crystalline powder. The melting point of the product is 302°C.

Protocol 2: Ammonolysis with Additives

This protocol utilizes additives to potentially improve the reaction yield.

Materials:

- Sodium salt of anthraquinone-2-sulfonic acid (100 parts by weight)
- Concentrated aqueous ammonia (~23%, 1000 parts by weight)
- Crystallized calcium chloride (60 parts by weight)

- Sodium chloride (100 parts by weight)
- Autoclave

Procedure:

- Charge an autoclave with 100 parts of the sodium salt of anthraquinone-2-sulfonic acid, 1000 parts of a ~23% aqueous ammonia solution, 60 parts of crystallized calcium chloride, and 100 parts of sodium chloride.
- Seal the autoclave and heat the mixture to 205°C for 7 hours.
- After the reaction period, allow the autoclave to cool down.
- Filter the contents of the autoclave to collect the red, pap-like crystalline mass.
- Boil the collected mass successively with water, diluted hydrochloric acid, and a solution of soda to purify the product.
- Dry the purified product to obtain pure **2-aminoanthraquinone**. The reported yield is approximately 70% of the theoretical value.

Alternative Synthesis Routes

While the ammonolysis of anthraquinone-2-sulfonic acid is a primary industrial method, other synthetic pathways exist.

- From 2-Nitroanthraquinone: **2-Aminoanthraquinone** can be synthesized by the reduction of 2-nitroanthraquinone. This method involves hydrogenation using a palladium-carbon catalyst. The reaction proceeds smoothly at 100°C and a pressure of 2 to 6 Kg/cm² G, yielding a product with 99% purity and an almost quantitative yield.
- From 2-Chloroanthraquinone: Another common method is the replacement of the chlorine atom in 2-chloroanthraquinone with an amino group by heating with aqueous ammonia under pressure, often in the presence of a copper catalyst.

Purification of 2-Aminoanthraquinone

Crude **2-aminoanthraquinone**, particularly when prepared from 2-chloroanthraquinone, may contain impurities that can be detrimental to its use in dye synthesis. A purification process involves treating the crude product with an oxidizing agent, such as a sodium dichromate solution, in the presence of sulfuric acid at boiling temperature. This treatment helps to eliminate or destroy these harmful impurities.

Concluding Remarks

The synthesis of **2-aminoanthraquinone** from anthraquinone-2-sulfonic acid is a robust and industrially significant process. The selection of the specific protocol, including the use of additives and reaction conditions, will depend on the desired yield, purity, and economic considerations. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals in the field to reproduce and optimize this important chemical transformation.

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